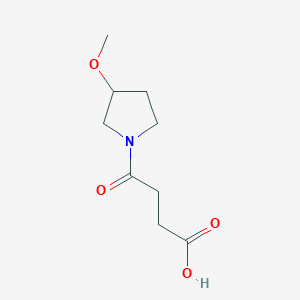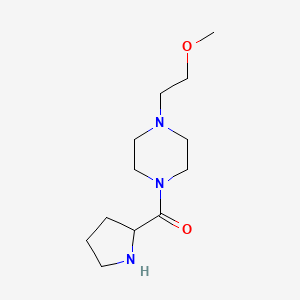
3-amino-5-cloro-2-metoxi-N,N-dimetilbenzamida
Descripción general
Descripción
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is a synthetic compound . It has been shown to induce necrotic cell death in mammalian cells .
Synthesis Analysis
This compound was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration . Another method of synthesis involves the reaction of 3-methyl-2-aminobenzoyl methylamine with sulphuryl chloride .Molecular Structure Analysis
The molecular structure of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide consists of a benzene ring substituted with an amine group, a chloro group, a methoxy group, and a dimethylbenzamide group .Chemical Reactions Analysis
The synthesis of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide involves several chemical reactions, including the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration . Another synthesis method involves the reaction of 3-methyl-2-aminobenzoyl methylamine with sulphuryl chloride .Aplicaciones Científicas De Investigación
Síntesis de insecticidas
Este compuesto se utiliza en la síntesis de ciertos compuestos de antranilamida, que son de interés como insecticidas, como el clorantrailiprole y el ciantraniliprole .
Medicina
Existe una mención de este compuesto en el contexto de conjugados de fármacos con anticuerpos que se unen a la LRRC15 humana, que pueden utilizarse para tratar pacientes con ciertas afecciones médicas .
Mecanismo De Acción
Target of Action
The primary target of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is currently unknown
Mode of Action
It is known that the compound undergoes various chemical reactions, including oxidation, substitution, and catalytic hydrogenation .
Biochemical Pathways
The compound is synthesized through a series of reactions, including oxidation, substitution, and catalytic hydrogenation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide. For instance, the compound is typically stored at room temperature, which may affect its stability . .
Análisis Bioquímico
Biochemical Properties
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide involves binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition results in altered metabolic pathways and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide change over time. The compound exhibits stability under normal storage conditions, but it may degrade over extended periods. Long-term exposure to 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it affects mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action .
Propiedades
IUPAC Name |
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)7-4-6(11)5-8(12)9(7)15-3/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPEYOXNPBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)




![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)


